molecular formula C8H7ClN2O3S B2439219 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride CAS No. 1312210-99-3

5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride

Cat. No.: B2439219
CAS No.: 1312210-99-3
M. Wt: 246.67
InChI Key: IVLAILPPMCZODK-UHFFFAOYSA-N
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Description

5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride: is a heterocyclic compound that features both pyrazole and furan rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfonyl chloride group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the furan-pyrazole intermediate with chlorosulfonic acid or thionyl chloride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction Reactions: The pyrazole and furan rings can undergo oxidation and reduction reactions under appropriate conditions. For example, the furan ring can be oxidized to a furanone, and the pyrazole ring can be reduced to a pyrazoline.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed:

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Chemistry:

    Intermediate for Synthesis: This compound serves as an intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Potential Drug Candidate: Due to its unique structure, it may exhibit biological activity, making it a potential candidate for drug development. It can be used in the synthesis of compounds with anti-inflammatory, antimicrobial, or anticancer properties.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride depends on its specific application. In the context of drug development, it may interact with biological targets such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The pyrazole and furan rings may also contribute to binding interactions through hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

    5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.

    5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonothioate: Similar structure but with a sulfonothioate group instead of a sulfonyl chloride group.

Uniqueness: The presence of the sulfonyl chloride group in 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride makes it highly reactive and versatile for further chemical modifications. This reactivity distinguishes it from its sulfonamide, sulfonate ester, and sulfonothioate counterparts, which are generally more stable and less reactive.

Properties

IUPAC Name

5-(5-methyl-1H-pyrazol-3-yl)furan-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3S/c1-5-4-6(11-10-5)7-2-3-8(14-7)15(9,12)13/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLAILPPMCZODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(O2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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